molecular formula C4H5BrN2O2 B8737554 5-Bromo-1-methylimidazolidine-2,4-dione CAS No. 113259-78-2

5-Bromo-1-methylimidazolidine-2,4-dione

Cat. No. B8737554
Key on ui cas rn: 113259-78-2
M. Wt: 193.00 g/mol
InChI Key: QOQRPHHQPCJMPN-UHFFFAOYSA-N
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Patent
US08066977B2

Procedure details

1-Methylhydantoin (114 g (1 mol); manufactured by Junsei Chemical Corporation) was dissolved in 1000 mL of dioxane (manufactured by Junsei Chemical Corporation). Trifluoroboron ether complex (0.1 g; manufactured by Tokyo Chemical Industry Co., Ltd.) was added to the solution, and the temperature was raised to 70° C. with stirring. Bromine (160 g (1 mol); manufactured by Junsei Chemical Corporation) was added dropwise thereto at 70° C. over a period of about 60 min. After the completion of dropwise addition, the solvent was removed by distillation under reduced pressure to give a crude crystal of 5-bromo-1-methylhydantoin.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][C:6](=[O:7])[NH:5][C:3]1=[O:4].[Br:9]Br>O1CCOCC1>[Br:9][CH:8]1[N:2]([CH3:1])[C:3](=[O:4])[NH:5][C:6]1=[O:7]

Inputs

Step One
Name
Quantity
114 g
Type
reactant
Smiles
CN1C(=O)NC(=O)C1
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Trifluoroboron ether complex (0.1 g; manufactured by Tokyo Chemical Industry Co., Ltd.) was added to the solution
ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC1C(NC(N1C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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